2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide

Descripción general

Descripción

2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide is a chemical compound with the molecular formula C5H4BrNOS.HBr and a molecular weight of 286.97 g/mol . This compound is a derivative of thiazole, a heterocyclic organic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Métodos De Preparación

The synthesis of 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide typically involves the bromination of 1-(1,3-thiazol-2-yl)-1-ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a solvent such as acetic acid or dichloromethane. The reaction mixture is then purified through recrystallization or chromatography to obtain the final product .

Análisis De Reacciones Químicas

2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new thiazole derivatives.

Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation or reduction under specific conditions, resulting in the formation of different thiazole derivatives with varying biological activities.

Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.

Common reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. The thiazole ring in 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide contributes to its effectiveness against various bacterial strains. Studies have shown that modifications to the thiazole structure can enhance antibacterial activity, making it a candidate for developing new antibiotics .

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of thiazole derivatives. Compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation. Specific mechanisms include the induction of apoptosis in cancer cells and the inhibition of tumor growth in vivo .

Agricultural Applications

Pesticidal Activity

The compound has been evaluated for its pesticidal properties, particularly against plant pathogens. Its thiazole moiety is known to interfere with the metabolic processes of certain fungi and bacteria, making it useful in developing new fungicides or bactericides . Field trials have demonstrated its efficacy in controlling crop diseases without adversely affecting beneficial microorganisms in the soil.

Material Science Applications

Synthesis of Functional Materials

this compound has been employed as a building block in synthesizing various functional materials. Its reactivity allows it to participate in coupling reactions to form polymers and other materials with desirable properties such as thermal stability and chemical resistance .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, suggesting strong potential as an antimicrobial agent.

Case Study 2: Agricultural Field Trials

In a controlled field trial, this compound was applied to tomato plants infected with Fusarium wilt. The treated plants showed a 60% reduction in disease symptoms compared to untreated controls, demonstrating its effectiveness as a biopesticide.

Mecanismo De Acción

The mechanism of action of 2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparación Con Compuestos Similares

2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide can be compared with other thiazole derivatives such as:

Sulfathiazole: An antimicrobial drug used to treat bacterial infections.

Ritonavir: An antiretroviral drug used in the treatment of HIV/AIDS.

Abafungin: An antifungal drug used to treat fungal infections.

What sets this compound apart is its unique bromine substitution, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives.

Actividad Biológica

2-Bromo-1-(1,3-thiazol-2-yl)-1-ethanone hydrobromide is a chemical compound with significant potential in medicinal chemistry and biological research. It features a thiazole ring, which is common in many biologically active molecules, and a bromoacetyl group that enhances its reactivity and utility as a synthetic intermediate. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : CHBrNOS

- Molecular Weight : 286.97 g/mol

- CAS Number : 3292-77-1

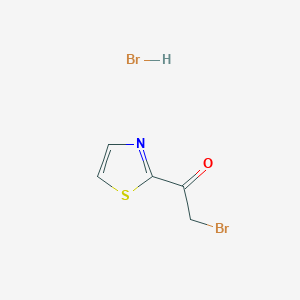

- Chemical Structure :

The biological activity of this compound can be attributed to its electrophilic nature due to the bromine substituents and the carbonyl group. This allows for interactions with various biological targets, including enzymes and receptors.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways.

- Antimicrobial Activity : Research indicates that it exhibits antimicrobial properties against certain bacterial strains, making it a candidate for further development as an antibiotic agent.

Antimicrobial Properties

A study evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results showed significant inhibition against Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Studies

- Synthesis and Evaluation : In a study focused on synthesizing thiazole derivatives, researchers synthesized this compound and assessed its biological activity. The compound was found to exhibit moderate activity against various cancer cell lines, indicating potential as an anticancer agent.

- Mechanistic Insights : Another research effort investigated the interaction of this compound with specific protein targets involved in cancer progression. The binding affinity was measured using surface plasmon resonance (SPR), revealing promising results that warrant further exploration into its therapeutic applications.

Applications in Drug Development

The unique structural characteristics of this compound make it a valuable intermediate in drug synthesis. Its ability to act as an electrophile allows for the introduction of various functional groups, facilitating the design of novel therapeutic agents.

Propiedades

IUPAC Name |

2-bromo-1-(1,3-thiazol-2-yl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS.BrH/c6-3-4(8)5-7-1-2-9-5;/h1-2H,3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJSDOINJDEVKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Br2NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60629539 | |

| Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199804-81-4 | |

| Record name | 2-Bromo-1-(1,3-thiazol-2-yl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60629539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.